molecular formula C16H21NO2 B2960423 3-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide CAS No. 2320219-84-7

3-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide

Cat. No.: B2960423
CAS No.: 2320219-84-7
M. Wt: 259.349
InChI Key: LYIGZLCSBPQBTR-UHFFFAOYSA-N
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Description

3-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide is a synthetic organic compound known for its unique spirocyclic structure. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide typically involves the reaction of 3-methylbenzoic acid with 7-oxaspiro[3.5]nonan-1-amine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzamide moiety can undergo substitution reactions, particularly electrophilic aromatic substitution, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For instance, it may interact with pain receptors to produce analgesic effects or inhibit inflammatory pathways to reduce inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide stands out due to its specific substitution pattern, which may confer unique biological properties and reactivity compared to other similar compounds. Its spirocyclic structure also contributes to its stability and potential for diverse chemical transformations.

Properties

IUPAC Name

3-methyl-N-(7-oxaspiro[3.5]nonan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-12-3-2-4-13(11-12)15(18)17-14-5-6-16(14)7-9-19-10-8-16/h2-4,11,14H,5-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYIGZLCSBPQBTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2CCC23CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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